(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride is a synthetic compound characterized by the presence of a difluorocyclopropyl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride typically involves the introduction of the difluorocyclopropyl group into an amino acid precursor. One common method is the difluoromethylation of a suitable amino acid derivative. This can be achieved through various strategies, including electrophilic, nucleophilic, and radical difluoromethylation reactions . The reaction conditions often involve the use of difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, optimized for high yield and purity. The reaction is typically carried out under controlled conditions to ensure the selective introduction of the difluorocyclopropyl group. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using reagents such as water radical cations.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The amino and difluorocyclopropyl groups can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically mild, allowing for selective transformations without compromising the integrity of the difluorocyclopropyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of novel pharmaceuticals targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Uniqueness
(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances the compound’s stability, reactivity, and potential for selective interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(6)1-4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t3?,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKWVLWANBVXFE-LXNQBTANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(F)F)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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